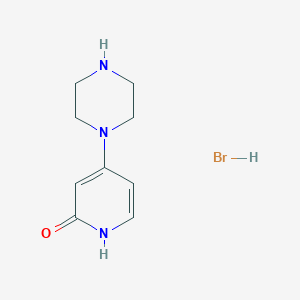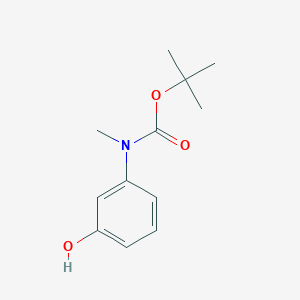
N-(3-cyanothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-cyanothiophen-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “N-(3-cyanothiophen-2-yl)benzamide” consists of a benzamide group attached to a thiophene ring via a nitrogen atom . The thiophene ring carries a cyano group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-cyanothiophen-2-yl)benzamide” such as its melting point, boiling point, and molecular weight are not available in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
Synthetic Pathways and Structural Analysis
The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives demonstrates advanced chemical reactions leading to compounds with potential for colorimetric sensing due to their solid-state properties revealed by X-ray single crystallography. These compounds, particularly those containing a 3,5-dinitrophenyl group, show significant changes in color in the presence of fluoride anions, indicating their utility in naked-eye detection applications (Younes et al., 2020).
Polymer Synthesis
Another application is in the synthesis of novel polyimides from related monomers, which are highly thermally stable and can form transparent, tough, and flexible films. This process highlights the material science application of these compounds in creating new polymers with desirable physical properties (Imai et al., 1984).
Chemical Reactions and Applications
Chemical Reactivity
Research into the chemical behavior of similar compounds, such as the study on cyclopropane derivatives and their transformation into trifluoromethylated aminothiophenes, demonstrates the chemical reactivity and potential applications in synthesizing structurally diverse molecules (Kasai et al., 2012).
Novel Compound Synthesis
The creation of 4H-1,4-benzothiazine derivatives from cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides showcases innovative synthetic pathways for producing new chemical entities with potential pharmacological activities (Kobayashi et al., 2006).
Biological and Medicinal Chemistry Applications
Cytotoxicity Evaluation
The design and chemical behavior of novel pyrimidine derivatives, including their cytotoxicity against certain cell lines, provide insights into the potential therapeutic uses of similar compounds. Such studies are crucial for the development of new drugs with anticancer properties (Sakr et al., 2020).
Enzyme Inhibition
Investigation into aromatic sulfonamide inhibitors of carbonic anhydrases highlights the biological significance of these compounds in modulating enzyme activity, which can be pivotal for treating various diseases by targeting specific enzymes (Supuran et al., 2013).
Propiedades
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-3-10-21(11-4-2)26(23,24)16-7-5-14(6-8-16)17(22)20-18-15(13-19)9-12-25-18/h5-9,12H,3-4,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWBPVJFHGRYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2468644.png)
![1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride](/img/structure/B2468645.png)


![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol](/img/structure/B2468648.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2468652.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2468653.png)
![2-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2468654.png)
![1-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2468656.png)



